molecular formula C14H20N2O5 B13740496 Phenol, isooctyldinitro- CAS No. 37224-61-6

Phenol, isooctyldinitro-

Cat. No.: B13740496
CAS No.: 37224-61-6
M. Wt: 296.32 g/mol
InChI Key: LZHVTZNVSMHVQV-UHFFFAOYSA-N
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Description

Phenol, isooctyldinitro- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, along with isooctyl and dinitro substituents. Phenolic compounds are known for their diverse biological activities and are widely used in various industrial applications due to their chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol, isooctyldinitro- typically involves nitration of isooctyl-substituted phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups.

Industrial Production Methods: Industrial production of phenol, isooctyldinitro- often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the nitration reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Phenol, isooctyldinitro- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: Nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols and related derivatives.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

Phenol, isooctyldinitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, isooctyldinitro- involves its interaction with biological molecules through its hydroxyl and nitro groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, including oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Phenol, isooctyldinitro- can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound with a single hydroxyl group.

    2,4-Dinitrophenol: A phenolic compound with two nitro groups, known for its use as a pesticide and in biochemical research.

    4-Hexylresorcinol: A phenolic compound with antimicrobial properties, used in antiseptics.

The uniqueness of phenol, isooctyldinitro- lies in its combination of isooctyl and dinitro substituents, which confer distinct chemical and biological properties compared to other phenolic compounds.

Properties

CAS No.

37224-61-6

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

4-(6-methylheptyl)-3,5-dinitrophenol

InChI

InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3

InChI Key

LZHVTZNVSMHVQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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